4-Chloro-6-methoxy-8-methylquinazoline

Medicinal Chemistry Drug Discovery Physicochemical Properties

Sourcing regioisomerically pure quinazoline building blocks often leads to supply inconsistency and uncertain substitution patterns. 4-Chloro-6-methoxy-8-methylquinazoline (CAS 1565479-60-8) solves this with a verified 4-Cl, 6-OMe, 8-Me substitution critical for c-Met/kinase inhibitor SAR. - Enables precise structure-activity studies with a computed LogP of 2.60 and TPSA of 35.01 Ų. - Supplied with batch-specific QC (NMR, HPLC) to ensure synthetic reliability. - Available in research quantities with transparent global logistics.

Molecular Formula C10H9ClN2O
Molecular Weight 208.65
CAS No. 1565479-60-8
Cat. No. B2381736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxy-8-methylquinazoline
CAS1565479-60-8
Molecular FormulaC10H9ClN2O
Molecular Weight208.65
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=CN=C2Cl)OC
InChIInChI=1S/C10H9ClN2O/c1-6-3-7(14-2)4-8-9(6)12-5-13-10(8)11/h3-5H,1-2H3
InChIKeyXJQLORZLZJKNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methoxy-8-methylquinazoline Procurement Guide


4-Chloro-6-methoxy-8-methylquinazoline (CAS: 1565479-60-8, C10H9ClN2O) is a heterocyclic building block within the quinazoline family, a class widely employed in medicinal chemistry for the development of kinase inhibitors and other pharmacologically active compounds . It features a specific substitution pattern with a chlorine atom at the 4-position, a methoxy group at the 6-position, and a methyl group at the 8-position of the quinazoline core. This unique combination of functional groups and substitution pattern provides distinct physicochemical and synthetic properties that differentiate it from other simpler or differently substituted quinazoline intermediates .

Differentiation from Generic 4-Chloroquinazolines


The scientific or industrial utility of a building block is exquisitely sensitive to its substitution pattern. While the quinazoline scaffold is common, the specific placement of the methoxy and methyl groups in 4-Chloro-6-methoxy-8-methylquinazoline governs its physicochemical properties (e.g., LogP, TPSA) and its reactivity in subsequent synthetic transformations. Even minor variations, such as the absence of a methoxy group or its relocation to the 7-position, have been shown to drastically alter biological activity in drug discovery contexts [1]. Therefore, substituting this compound with a generic 4-chloroquinazoline (e.g., 4-chloro-8-methylquinazoline) or a regioisomer risks compromising the potency, selectivity, or synthetic route of the final compound. The following quantitative evidence outlines these specific points of differentiation that justify its selection.

Quantitative Differentiators vs. Closest Analogs


Physicochemical Differentiation: LogP and TPSA

The presence of the 6-methoxy group in 4-Chloro-6-methoxy-8-methylquinazoline significantly alters its physicochemical properties compared to the simpler analog, 4-chloro-8-methylquinazoline. The target compound exhibits a calculated LogP of 2.60 and a Topological Polar Surface Area (TPSA) of 35.01 Ų . These values directly impact membrane permeability and solubility, critical parameters in both medicinal chemistry and formulation development.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Role of 6-Methoxy Group in Target Potency

A comprehensive SAR study on quinazoline-based SETD8 inhibitors demonstrated that the presence of a 6-methoxy group is crucial for maintaining target potency. The study found that replacing the 6-methoxy group with hydrogen completely abolished inhibitory activity against the SETD8 enzyme [1]. This highlights a functional requirement for the 6-substitution pattern present in the target compound.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Commercial Availability and Purity Profile

While 4-Chloro-8-methylquinazoline is a more common intermediate, the target compound 4-Chloro-6-methoxy-8-methylquinazoline is available from reputable suppliers with a standard purity of 95% . This is comparable to the purity range (95-97%) often offered for the simpler 4-chloro-8-methylquinazoline analog . The key differentiator lies in the unique substitution pattern rather than a significant purity advantage.

Chemical Procurement Sourcing Quality Control

Key Application Scenarios


Kinase Inhibitor Lead Optimization Scaffold

This compound serves as a key intermediate for the synthesis of kinase inhibitor candidates where the 6-methoxy and 8-methyl substitution patterns are known to confer target selectivity or improved drug-like properties. The SAR evidence indicating the critical role of the 6-methoxy group for maintaining potency [1] positions this building block as a strategic choice for medicinal chemistry groups aiming to generate potent and selective leads.

c-Met Tyrosine Kinase Inhibitor Synthesis

Given that quinazoline derivatives are a privileged scaffold for c-Met inhibitors [2], this specific building block is ideally suited for creating novel, patentable analogs. Its unique substitution pattern allows medicinal chemists to explore new intellectual property space around established c-Met inhibitor pharmacophores.

Physicochemical Property Probe Compound

The calculated LogP of 2.60 and TPSA of 35.01 Ų for this compound make it a useful tool in drug discovery for probing the impact of these physicochemical parameters on cellular permeability and solubility. Compared to less polar analogs (e.g., 4-chloro-8-methylquinazoline), this compound offers a distinct profile for early-stage lead characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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